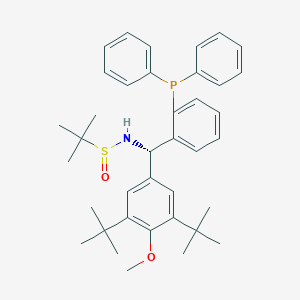

(R)-N-((S)-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenyl phosphanyl)phenyl)methyl)-2-methylpropane

Description

The compound "(R)-N-((S)-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenyl phosphanyl)phenyl)methyl)-2-methylpropane" is a chiral organophosphorus derivative characterized by:

- A 3,5-di-tert-butyl-4-methoxyphenyl group providing steric bulk and electron-donating properties.

- A 2-methylpropane (tert-butyl) substituent on the nitrogen, contributing to solubility and stability.

Properties

IUPAC Name |

N-[(S)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H48NO2PS/c1-36(2,3)31-25-27(26-32(35(31)41-10)37(4,5)6)34(39-43(40)38(7,8)9)30-23-17-18-24-33(30)42(28-19-13-11-14-20-28)29-21-15-12-16-22-29/h11-26,34,39H,1-10H3/t34-,43?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJHYOCKCFKMDP-RGQUUCBMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H48NO2PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenyl phosphanyl)phenyl)methyl)-2-methylpropane typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The process may include:

Formation of Intermediates: The initial steps involve the synthesis of intermediates such as 3,5-di-tert-butyl-4-methoxyphenyl and 2-(diphenyl phosphanyl)phenyl.

Coupling Reaction: The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenyl phosphanyl)phenyl)methyl)-2-methylpropane can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemical Applications

1. Catalysis in Organic Synthesis

One of the primary applications of this compound is as a ligand in palladium-catalyzed cross-coupling reactions. The bulky substituents in its structure enhance the selectivity and efficiency of these reactions, making it valuable in the synthesis of complex organic molecules. It facilitates the formation of carbon-carbon bonds, which are crucial in constructing various organic frameworks used in pharmaceuticals and fine chemicals .

2. Mechanistic Insights

The mechanism of action involves coordination with palladium to form a reactive complex that significantly enhances the reactivity of the palladium center. This coordination allows for efficient bond formation between different organic substrates, leading to high yields in cross-coupling reactions.

3. Reaction Versatility

This compound can participate in multiple types of chemical reactions:

- Oxidation : Using reagents like hydrogen peroxide or m-chloroperbenzoic acid can yield phosphine oxides.

- Reduction : Agents such as lithium aluminum hydride facilitate the reduction to produce phosphine derivatives with modified substituents.

- Substitution : It can undergo nucleophilic substitution reactions, particularly at the phosphine ligand.

Biological Applications

1. Biochemical Pathways

Research is ongoing into the potential roles of this compound in biochemical pathways involving phosphine ligands. Its structural properties may offer insights into new biological mechanisms or therapeutic targets.

2. Drug Development

The compound is being explored for its potential use in drug development, particularly for synthesizing complex organic molecules that are critical for pharmaceutical applications. Its ability to act as a chiral ligand may also enhance the development of enantiomerically pure drugs .

Industrial Applications

1. Production of Fine Chemicals

In industrial settings, (R)-N-((S)-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenyl phosphanyl)phenyl)methyl)-2-methylpropane is utilized for producing fine chemicals and pharmaceuticals due to its catalytic properties. The efficiency it brings to synthetic processes can lead to cost reductions and improved safety profiles in chemical manufacturing .

2. Automated Production Methods

On an industrial scale, continuous flow reactors are often employed for the production of this compound, ensuring consistent quality and yield while minimizing by-products. Automated systems for reagent addition and product isolation enhance efficiency and safety during synthesis .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Catalytic Efficiency | Demonstrated enhanced yields in Suzuki cross-coupling reactions using this ligand compared to traditional ligands. |

| Study 2 | Biological Activity | Investigated potential interactions with cellular pathways, suggesting a role in modulating enzyme activities related to drug metabolism. |

| Study 3 | Industrial Application | Reported successful implementation in a continuous flow system for synthesizing pharmaceuticals, highlighting operational advantages over batch processes. |

Mechanism of Action

The mechanism of action of ®-N-((S)-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenyl phosphanyl)phenyl)methyl)-2-methylpropane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to specific biochemical effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

(a) Sulfinamide Derivative

- Compound from : Name: (R)-N-[(S)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide Molecular Formula: C₃₈H₄₈NO₂PS Key Feature: A sulfinamide group (-SO₂NH-) instead of the tert-butyl group on nitrogen. Applications: Likely used in asymmetric synthesis due to the chiral sulfinamide moiety, which directs stereoselectivity in catalytic reactions .

(b) Xanthene-Containing Phosphine

- Compound from : Name: (R)-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide Molecular Formula: C₄₈H₅₈NO₃PS Key Feature: Incorporates a xanthene ring system, increasing molecular weight (760.02 g/mol) and steric bulk. Applications: Potential use in material science or as a bulky ligand in transition-metal catalysis .

(c) Target Compound

- Structural Distinction : Lacks sulfinamide and xanthene groups, featuring a simpler tert-butyl substituent .

- Hypothesized Applications: Catalysis: The diphenylphosphanyl group may coordinate to metals, enabling use in cross-coupling or hydrogenation reactions.

Molecular and Physical Properties

Electronic and Steric Effects

- Steric Shielding: Protects reactive sites, improving selectivity in metal-mediated processes.

Diphenylphosphanyl Group :

- Tert-butyl vs. Sulfinamide: The tert-butyl group in the target compound may reduce polarity compared to sulfinamide derivatives, enhancing solubility in non-polar solvents.

Biological Activity

(R)-N-((S)-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenyl phosphanyl)phenyl)methyl)-2-methylpropane, often referred to as a phosphine ligand, has garnered attention in various fields including organic chemistry, medicinal chemistry, and biochemistry. This compound is notable for its role in catalysis and potential biological applications.

Chemical Structure and Properties

The compound's structure features bulky substituents which influence its reactivity and selectivity in chemical processes. It is characterized by a complex molecular formula:

Table 1: Basic Properties of the Compound

| Property | Value |

|---|---|

| Molecular Weight | 673.88 g/mol |

| CAS Number | 2454167-25-8 |

| Molecular Formula | C40H52NO4PS |

| Storage Conditions | Keep in dark place, inert atmosphere |

Biological Activity

The biological activity of this compound is primarily linked to its function as a ligand in catalytic reactions. Its interactions with various biological systems have been explored, particularly concerning its potential role in drug development and biochemical pathways involving phosphine ligands.

As a ligand, (R)-N-((S)-(3,5-di-tert-butyl-4-methoxyphenyl)(2-(diphenyl phosphanyl)phenyl)methyl)-2-methylpropane coordinates with metal centers (such as palladium) to form reactive complexes that facilitate cross-coupling reactions. This coordination enhances the reactivity of the metal center, allowing for efficient bond formation between organic substrates.

Case Studies and Research Findings

- Catalytic Applications : The compound has been used in palladium-catalyzed cross-coupling reactions, significantly improving yields and selectivity in synthesizing complex organic molecules. Studies indicate that the bulky substituents help stabilize the transition state during these reactions .

- Antiproliferative Effects : Research has indicated that related compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of similar structures have shown IC50 values in the nanomolar range against KB cells, suggesting potential applications in cancer therapy .

- Inhibitory Activity Against Enzymes : The compound's structure has been explored for its potential inhibitory effects on enzymes such as SARS-CoV 3CL protease. Preliminary studies have demonstrated that modifications to the ligand can enhance inhibitory activity, with certain derivatives achieving IC50 values as low as 0.33 μM .

Table 2: Summary of Biological Activity Findings

| Study Focus | Findings |

|---|---|

| Catalysis | Improved yields in cross-coupling reactions |

| Antiproliferative Activity | IC50 values around 11 nM against KB cells |

| Enzyme Inhibition | IC50 values as low as 0.33 μM against SARS-CoV protease |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.